molecular formula C19H15FN2O4 B14921461 N-(4-carbamoylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

N-(4-carbamoylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B14921461
M. Wt: 354.3 g/mol
InChI Key: KULDMCYXBPLYAD-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a carbamoylphenyl group, and a fluorophenoxy moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-carbamoylphenylboronic acid with 5-bromo-2-furancarboxylic acid in the presence of a palladium catalyst. This reaction forms an intermediate compound, which is then reacted with 4-fluorophenol in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-carbamoylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-carbamoylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide
  • N-(4-carbamoylphenyl)-5-[(4-bromophenoxy)methyl]furan-2-carboxamide
  • N-(4-carbamoylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide

Uniqueness

N-(4-carbamoylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H15FN2O4

Molecular Weight

354.3 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H15FN2O4/c20-13-3-7-15(8-4-13)25-11-16-9-10-17(26-16)19(24)22-14-5-1-12(2-6-14)18(21)23/h1-10H,11H2,(H2,21,23)(H,22,24)

InChI Key

KULDMCYXBPLYAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F

Origin of Product

United States

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